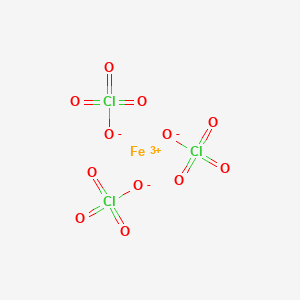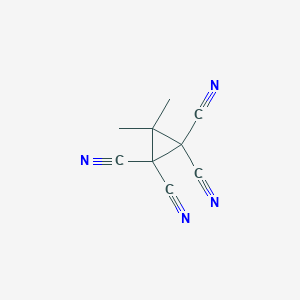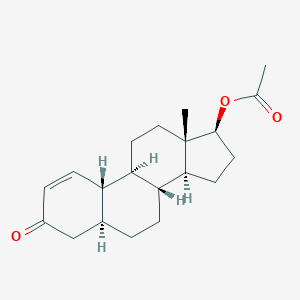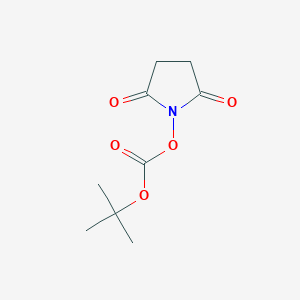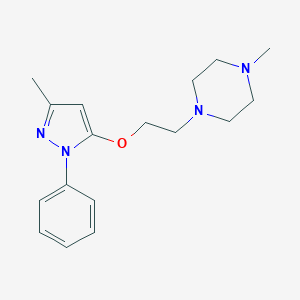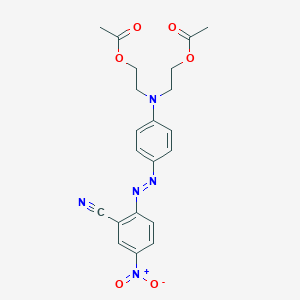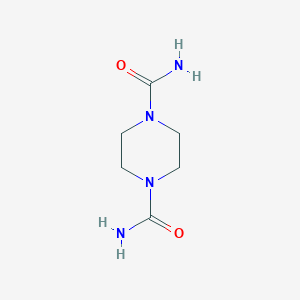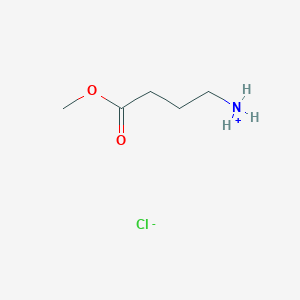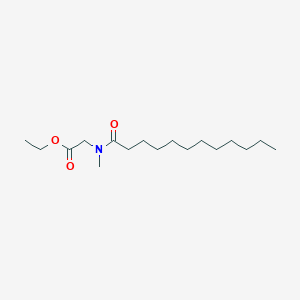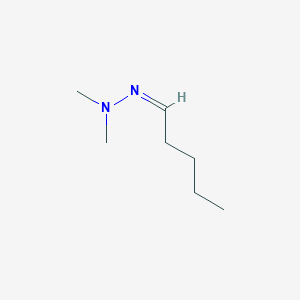
Dimethylhydrazone valeraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylhydrazone valeraldehyde is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a strong odor. This compound is commonly used in the synthesis of various organic compounds and has many applications in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of dimethylhydrazone valeraldehyde is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Dimethylhydrazone valeraldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce the production of certain cytokines in the body. It has also been shown to have antitumor properties and can inhibit the growth of certain cancer cells. In addition, it has been found to have neuroprotective properties and can protect against neuronal damage caused by various toxins and chemicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dimethylhydrazone valeraldehyde in laboratory experiments is its versatility. It can be used in a variety of applications and has been shown to be a reliable and efficient reagent. However, one of the limitations of using this compound is its strong odor, which can make it difficult to work with in large quantities.
Zukünftige Richtungen
There are many future directions for the use of dimethylhydrazone valeraldehyde in scientific research. One area of interest is the investigation of its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, the study of the mechanism of action of dimethylhydrazone valeraldehyde can provide valuable insights into the biochemical and physiological effects of this compound.
Synthesemethoden
Dimethylhydrazone valeraldehyde can be synthesized through the condensation reaction between valeraldehyde and dimethylhydrazine. The reaction is usually carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the desired product. This synthesis method has been widely used in the laboratory and is considered to be a reliable and efficient method.
Wissenschaftliche Forschungsanwendungen
Dimethylhydrazone valeraldehyde has been extensively used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications such as the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action of various drugs and chemicals.
Eigenschaften
CAS-Nummer |
14090-57-4 |
|---|---|
Produktname |
Dimethylhydrazone valeraldehyde |
Molekularformel |
C7H16N2 |
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
N-methyl-N-[(Z)-pentylideneamino]methanamine |
InChI |
InChI=1S/C7H16N2/c1-4-5-6-7-8-9(2)3/h7H,4-6H2,1-3H3/b8-7- |
InChI-Schlüssel |
GETAETQIBNJCHL-FPLPWBNLSA-N |
Isomerische SMILES |
CCCC/C=N\N(C)C |
SMILES |
CCCCC=NN(C)C |
Kanonische SMILES |
CCCCC=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



